molecular formula C16H14FNO B14222392 6-Fluoro-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one CAS No. 792122-62-4

6-Fluoro-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B14222392
CAS No.: 792122-62-4
M. Wt: 255.29 g/mol
InChI Key: LQFHLUVWYBPHIC-UHFFFAOYSA-N
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Description

6-Fluoro-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a fluorine atom at the 6th position, a p-tolyl group at the 1st position, and a dihydroquinolinone core. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoroaniline with p-tolualdehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired quinolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3,4-dihydroquinolin-2-one: Lacks the p-tolyl group, which may affect its biological activity.

    1-p-Tolyl-3,4-dihydroquinolin-2-one: Lacks the fluorine atom, which can influence its chemical reactivity and interactions.

    6-Fluoro-1-phenyl-3,4-dihydroquinolin-2-one: Contains a phenyl group instead of a p-tolyl group, leading to different properties.

Uniqueness

6-Fluoro-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both the fluorine atom and the p-tolyl group, which confer specific chemical and biological properties. These structural features can enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

CAS No.

792122-62-4

Molecular Formula

C16H14FNO

Molecular Weight

255.29 g/mol

IUPAC Name

6-fluoro-1-(4-methylphenyl)-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C16H14FNO/c1-11-2-6-14(7-3-11)18-15-8-5-13(17)10-12(15)4-9-16(18)19/h2-3,5-8,10H,4,9H2,1H3

InChI Key

LQFHLUVWYBPHIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CCC3=C2C=CC(=C3)F

Origin of Product

United States

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